4-Cyanobenzoic acid

Catalog No.
S589413
CAS No.
619-65-8
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzoic acid

CAS Number

619-65-8

Product Name

4-Cyanobenzoic acid

IUPAC Name

4-cyanobenzoic acid

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11)

InChI Key

ADCUEPOHPCPMCE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(=O)O

Solubility

0.01 M

Synonyms

p-Cyanobenzoic Acid; 4-Carboxybenzonitrile; NSC 6306; p-Carboxybenzonitrile; p-Cyanobenzoic Acid;

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)O

4-Cyanobenzoic acid, also known as para-cyanobenzoic acid or p-cyano benzoic acid, is an aromatic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol. This compound features a cyano group (-CN) attached to the para position of a benzoic acid structure, making it a significant derivative of benzoic acid. The chemical structure can be represented as follows:

  • Chemical Structure:

    4-Cyanobenzoic Acid Structure

4-Cyanobenzoic acid is characterized by its white crystalline appearance and has various applications in organic synthesis and pharmaceuticals. Its CAS Registry Number is 619-65-8, and it is recognized for its utility in various

4-Cyanobenzoic acid is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure.

  • Safety Data Sheet (SDS): It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.
Typical of carboxylic acids and nitriles. Key reactions include:

  • Deprotonation: The compound can lose a proton to form its corresponding anion:

    C8H5NO2C8H4NO2+H+\text{C}_8\text{H}_5\text{NO}_2\rightleftharpoons \text{C}_8\text{H}_4\text{NO}_2^-+\text{H}^+
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield benzoic acid and ammonia.
  • Reduction: The cyano group can be reduced to an amine, leading to various amine derivatives.

These reactions highlight the compound's versatility in organic synthesis.

4-Cyanobenzoic acid exhibits notable biological activities, particularly as an inhibitor in enzymatic processes. It has been shown to inhibit both monophenolase and diphenolase activities, which are critical in various biochemical pathways. This inhibition suggests potential applications in therapeutic contexts, particularly in the modulation of enzyme activities related to metabolic processes .

Several methods exist for synthesizing 4-cyanobenzoic acid:

  • Nitration followed by Hydrolysis: Starting from benzoic acid, nitration can introduce a nitro group, which can then be reduced to an amine and subsequently converted to the cyano group through appropriate reactions.
  • Direct Cyanation: Using cyanogen bromide or sodium cyanide in the presence of a catalyst allows for direct substitution at the para position of benzoic acid.
  • Refluxing with Cyanide Sources: Heating benzoic acid with sodium cyanide under reflux conditions can yield 4-cyanobenzoic acid efficiently.

These methods provide various pathways for synthesizing this compound depending on available reagents and desired yields.

4-Cyanobenzoic acid finds diverse applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Utilized in the production of polymers and dyes.
  • Analytical Chemistry: Acts as a reagent for various analytical techniques due to its reactive functional groups.

Its unique properties make it valuable in both industrial and laboratory settings.

Research indicates that 4-cyanobenzoic acid interacts with several biological molecules, impacting enzyme activity significantly. Studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications . Further research into its interactions could reveal additional biological roles and mechanisms.

Several compounds share structural similarities with 4-cyanobenzoic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
Benzoic AcidAromatic AcidNo cyano group; simpler structure
3-Cyanobenzoic AcidAromatic AcidCyano group at meta position
4-Aminobenzoic AcidAromatic AmineAmino group instead of cyano
Terephthalic AcidDicarboxylic AcidTwo carboxylic groups; no cyano functionality

Uniqueness of 4-Cyanobenzoic Acid

What distinguishes 4-cyanobenzoic acid from these similar compounds is primarily its specific placement of the cyano group at the para position relative to the carboxylic acid group. This unique arrangement influences its reactivity, biological activity, and applications significantly compared to other derivatives like benzoic acid or aminobenzoic acids.

Industrial-Scale Production via Distillation Residue Utilization

Industrial synthesis of 4-CBA often leverages byproducts from dimethyl terephthalate (DMT) manufacturing. The oxidation of p-xylene and methyl p-toluate generates high-boiling tarry residues, which are processed via methanol treatment at 270–350°C under 5–80 atm pressure. Key steps include:

  • Dehydration: Methyl 4-hydroxyiminobenzoate undergoes dehydration using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in organic solvents (e.g., toluene).
  • Distillation: Post-methanol treatment, vacuum distillation isolates 4-CBA from residues, achieving yields >90% purity.

Table 1: Industrial Production Parameters

ParameterValue RangeCatalyst/Agent
Temperature270–350°CCo/Mn acetates
Pressure5–80 atmMethanol (30–500 wt%)
Distillation Efficiency85–92%POCl₃ or SOCl₂

This method reduces waste by converting ~60–75% of tarry residues into usable products, enhancing process sustainability.

Nitrilase-Catalyzed Hydrolysis of Terephthalonitrile Derivatives

Enzymatic hydrolysis using nitrilases offers a green alternative for 4-CBA synthesis. Paraburkholderia phymatum nitrilase (Nitphym) hydrolyzes terephthalonitrile to 4-CBA with 98.7% conversion at 150 g/L substrate loading. Mutant enzymes (e.g., F168V/T201N/S192F) enhance activity 3.8-fold via computational screening:

  • Mechanism: The enzyme’s active site stabilizes the tetrahedral intermediate, with Ser-192 and Thr-201 critical for substrate positioning.
  • Kinetics: Wild-type vs. mutant nitrilases show kcat/KM values of 1.2 vs. 4.6 mM−1s−1.

Table 2: Enzymatic Hydrolysis Performance

ParameterWild-Type NitphymMutant F168V/T201N/S192F
Specific Activity60.1 U/mg227.3 U/mg
Substrate Tolerance100 g/L150 g/L
Thermostability (T50)60°C (18 h half-life)60°C (24 h half-life)

Electrochemical Carboxylation Strategies for Sustainable Synthesis

Electrocarboxylation of 4-halobenzonitriles with CO₂ provides a redox-neutral route to 4-CBA. In ionic liquids (e.g., [BMIM]BF₄), silver cathodes facilitate C–X bond cleavage and CO₂ insertion:

  • Reduction: 4-Iodobenzonitrile → Radical anion (E° = −1.83 V vs. SCE).
  • CO₂ Insertion: Radical intermediates couple with CO₂, forming 4-cyanobenzoate.
  • Protonation: Acidic workup yields 4-CBA (92% yield, 1 atm CO₂).

Figure 1: Proposed Electrocarboxylation Mechanism
(Insert schematic illustrating radical formation, CO₂ insertion, and protonation steps.)

Palladium-Mediated Carbonylation Approaches in Benzoic Acid Functionalization

Palladium catalysts enable direct carbonylation of aryl halides. Using Pd(0)/benzoic acid systems, 4-bromobenzonitrile reacts with CO to form 4-CBA via oxidative addition and CO insertion:

  • Catalytic Cycle: Pd(0) → Pd(II) oxidative addition → CO coordination → reductive elimination.
  • Conditions: 100°C, 20 atm CO, 90% yield.

Table 3: Palladium-Catalyzed Carbonylation Parameters

ParameterValueRole
CatalystPd(OAc)₂Oxidative addition
LigandTriphenylphosphineCO coordination
SolventDMFStabilize intermediates

Solid-Phase Dehydration Mechanisms of Hydroxyimino Precursors

Dehydration of 4-hydroxyiminobenzoic acid derivatives using solid acids (e.g., SiO₂-supported PCl₅) achieves >95% conversion:

  • Mechanism: Acid-catalyzed imine → nitrile conversion via tautomerization.
  • Kinetics: Activation energy (Ea) = 45.2 kJ/mol, first-order in substrate.

Table 4: Dehydration Agent Efficiency

AgentConversion (%)Byproduct Formation
POCl₃98<2%
SOCl₂945%
SiO₂-PCl₅96<1%

XLogP3

1.6

LogP

1.56 (LogP)

UNII

50Z9A3423Z

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-65-8

Wikipedia

4-cyanobenzoic acid

General Manufacturing Information

Benzoic acid, 4-cyano-: ACTIVE

Dates

Modify: 2023-08-15

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